N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide
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Overview
Description
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors, such as thiosemicarbazides, in the presence of oxidizing agents like hydrogen peroxide or bromine.
Acetamide Formation: The final step involves the acylation of the thiadiazole derivative with 2-(2-thienyl)acetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in cellular processes.
Pathways: The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide
- N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide
- N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-furyl)acetamide
Uniqueness
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C10H11N3O2S2 |
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Molecular Weight |
269.3 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C10H11N3O2S2/c1-15-6-9-12-13-10(17-9)11-8(14)5-7-3-2-4-16-7/h2-4H,5-6H2,1H3,(H,11,13,14) |
InChI Key |
YTUAFMXNAZEHFJ-UHFFFAOYSA-N |
SMILES |
COCC1=NN=C(S1)NC(=O)CC2=CC=CS2 |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CC2=CC=CS2 |
Origin of Product |
United States |
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